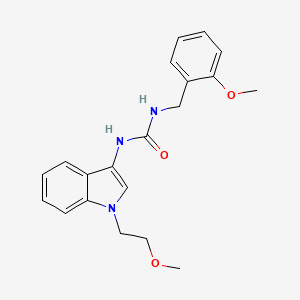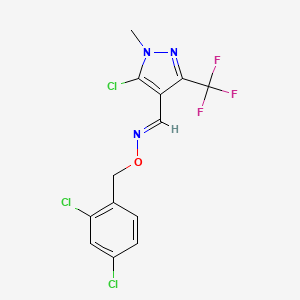![molecular formula C16H15N5O3S2 B2867649 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034422-39-2](/img/structure/B2867649.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a derivative of the 1H-pyrazolo[3,4-d]pyrimidine class . These compounds have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs), and have been assessed for their in vitro anti-proliferative activities against various cancer cells .
Synthesis Analysis
The synthesis of these compounds often involves a sequence of reactions starting from a preformed pyrazole or pyridine . The specific synthesis process for this compound is not detailed in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Synthesis and Biological Applications : N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide and related compounds have been investigated for their potential in synthesizing new heterocyclic compounds with antimicrobial properties. Research into the synthesis of new heterocycles based on sulfonamide moieties has shown that these compounds can be modified to create a variety of derivatives with potential antimicrobial activities. For instance, sulfonamide derivatives have been synthesized and tested for their antibacterial efficacy, revealing significant activities against various bacterial strains. The synthesis processes often involve the condensation of sulfonamide precursors with different active methylene compounds, leading to the formation of diverse heterocyclic structures such as pyran, pyridine, and pyridazine derivatives (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Cytotoxic Activities : The antimicrobial and cytotoxic activities of sulfonamide-linked compounds have been a focus of study, with research demonstrating that these compounds can exhibit significant antibacterial and antifungal effects. Sulfonamidomethane-linked heterocycles, for example, have been shown to have appreciable antimicrobial properties against specific bacterial and fungal species. Moreover, some of these compounds also display cytotoxic activities against cancer cell lines, suggesting potential applications in anticancer therapies. The structure-activity relationship studies highlight the importance of the sulfonamide moiety and the linked heterocyclic structures in determining the biological activities of these compounds (Swapna et al., 2013).
Sulfonamide Hybrids and Their Applications
Hybrid Compound Synthesis : The development of sulfonamide hybrids has garnered attention for their potential in various pharmacological applications. These hybrids combine the sulfonamide group with other pharmacologically active scaffolds to create compounds with enhanced or multifaceted biological activities. Recent advances in this field have led to the synthesis of two-component sulfonamide hybrids, incorporating moieties such as coumarin, indole, and pyrazole. These hybrids have been studied for their antibacterial, antitumor, and anti-neuropathic pain activities, showcasing the versatility of sulfonamide-based compounds in drug development (Ghomashi et al., 2022).
Biological Activities of Sulfonamide Hybrids : The biological activities of sulfonamide hybrids are diverse, ranging from antimicrobial to antiproliferative effects. The incorporation of different heterocyclic moieties into the sulfonamide structure has led to the discovery of compounds with potent biological activities. For instance, certain sulfonamide hybrids have demonstrated high antimicrobial activities, making them promising candidates for the development of new antibacterial agents. Additionally, some hybrids have shown significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. The exploration of sulfonamide hybrids continues to be a fruitful area of research, with ongoing studies aimed at understanding their mechanisms of action and optimizing their pharmacological profiles (Ghomashi et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which activates downstream signaling . This compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate various biological processes . The inhibition of FGFRs by this compound results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The compound exhibits potent inhibitory activity against FGFRs, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Propiedades
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-20-8-5-11-6-9-21(16(22)15(11)20)10-7-17-26(23,24)13-4-2-3-12-14(13)19-25-18-12/h2-6,8-9,17H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHIGPBWAYCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetamide](/img/structure/B2867567.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide](/img/structure/B2867569.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide](/img/structure/B2867571.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2867574.png)
![N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine](/img/structure/B2867578.png)
![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2867588.png)
